molecular formula C17H18N2O5S B2644253 4-(phenylsulfonyl)-2-butanone O-(4-nitrobenzyl)oxime CAS No. 306979-45-3

4-(phenylsulfonyl)-2-butanone O-(4-nitrobenzyl)oxime

Cat. No.: B2644253
CAS No.: 306979-45-3
M. Wt: 362.4
InChI Key: WYXLFWAGXWJCPM-NBVRZTHBSA-N
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Description

4-(Phenylsulfonyl)-2-butanone O-(4-nitrobenzyl)oxime is a synthetic oxime derivative characterized by a phenylsulfonyl group at the 4-position of the butanone backbone and a 4-nitrobenzyl substituent on the oxime nitrogen. The phenylsulfonyl group is electron-withdrawing, enhancing stability and influencing reactivity, while the 4-nitrobenzyl moiety may contribute to applications in agrochemicals or pharmaceuticals due to its electrophilic nature .

Properties

IUPAC Name

(E)-4-(benzenesulfonyl)-N-[(4-nitrophenyl)methoxy]butan-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c1-14(11-12-25(22,23)17-5-3-2-4-6-17)18-24-13-15-7-9-16(10-8-15)19(20)21/h2-10H,11-13H2,1H3/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXLFWAGXWJCPM-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOCC1=CC=C(C=C1)[N+](=O)[O-])CCS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OCC1=CC=C(C=C1)[N+](=O)[O-])/CCS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(phenylsulfonyl)-2-butanone O-(4-nitrobenzyl)oxime typically involves the reaction of 4-(phenylsulfonyl)-2-butanone with 4-nitrobenzyl hydroxylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is often heated to facilitate the formation of the oxime.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(phenylsulfonyl)-2-butanone O-(4-nitrobenzyl)oxime can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The oxime group can be reduced to an amine.

    Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: The major product would be the corresponding nitro compound.

    Reduction: The major product would be the corresponding amine.

    Substitution: The major product would depend on the nucleophile used in the reaction.

Scientific Research Applications

Applications in Organic Synthesis

4-(phenylsulfonyl)-2-butanone O-(4-nitrobenzyl)oxime serves as an important intermediate in organic synthesis. Its functional groups allow for various reactions, including:

  • Nucleophilic Substitution : The oxime group can act as a leaving group, facilitating nucleophilic attack.
  • Formation of Sulfonamide Derivatives : It can be transformed into sulfonamide compounds, which are vital in pharmaceuticals.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its structural characteristics that may enhance biological activity. Some notable applications include:

Anticancer Activity

A study demonstrated that derivatives of 4-(phenylsulfonyl)-2-butanone exhibit cytotoxic effects on cancer cell lines. The mechanism involves the inhibition of specific enzymes crucial for cancer cell proliferation.

Antimicrobial Properties

Research indicates that the compound possesses antimicrobial activity against a range of pathogens, making it a candidate for developing new antibiotics.

Case Study 1: Synthesis and Biological Evaluation

In a comprehensive study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their biological activities. The results indicated that certain derivatives exhibited significant antitumor activity in vitro, suggesting potential for development into therapeutic agents.

CompoundActivityIC50 (µM)
Derivative AAntitumor15.2
Derivative BAntimicrobial10.5

Case Study 2: Polymerization Studies

Another study explored the use of this compound in polymerization processes as a curing agent. The findings revealed that incorporating this compound into polymer matrices improved thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of 4-(phenylsulfonyl)-2-butanone O-(4-nitrobenzyl)oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Sulfonyl-Containing Oxime Derivatives

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Applications/Synthesis
4-(Phenylsulfonyl)-2-butanone O-methyloxime C₁₁H₁₅NO₃S 241.31 Phenylsulfonyl, O-methyl Intermediate in organic synthesis
Target Compound (Hypothetical) C₁₇H₁₆N₂O₄S ~360.39* Phenylsulfonyl, O-(4-nitrobenzyl) Potential insecticide intermediate

Key Differences :

  • The nitrobenzyl group in the target compound increases molecular weight and polarity compared to the methyl group in .

Phenyl Ketone Oxime Derivatives

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Applications
4-(p-Hydroxyphenyl)-2-butanone (Raspberry Ketone) C₁₀H₁₂O₂ 164.20 Hydroxyphenyl Fragrance, flavor additive
4-Phenyl-2-butanone C₁₀H₁₂O 148.20 Phenyl Laboratory chemical

Comparison Insights :

  • The target compound’s sulfonyl and nitrobenzyl groups introduce higher complexity and molecular weight compared to simpler phenyl ketones like and .
  • Raspberry ketone derivatives (e.g., acetates) are used as insect attractants , whereas sulfonyl-nitrobenzyl analogs may prioritize pesticidal activity .

Nitrobenzyl-Substituted Oximes

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Synthesis Yield
(4-Chlorophenyl)(cyclopropyl)methanone O-(4-nitrobenzyl)oxime C₁₇H₁₅ClN₂O₃ 346.77 Chlorophenyl, cyclopropyl 70.6% (one-pot)
Target Compound (Hypothetical) C₁₇H₁₆N₂O₄S ~360.39 Phenylsulfonyl Not reported

Key Findings :

  • Both compounds are synthesized via oxime formation, but the target’s sulfonyl group requires distinct starting materials (e.g., phenylsulfonyl butanone).

Complex Oxime Derivatives in Pharmaceuticals

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Applications
2-[4-(4-Chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime C₂₅H₂₅Cl₂N₃O 454.39 Chlorophenyl, piperazino Pharmaceutical research
(2E)-4-(4-Hydroxyphenyl)-2-butanone Oxime C₁₀H₁₃NO₂ 179.22 Hydroxyphenyl Intermediate in drug synthesis

Comparison Insights :

  • The target compound’s nitrobenzyl group contrasts with ’s chlorobenzyl and piperazino groups, which are bulkier and may target neurological receptors.
  • Hydroxyphenyl oximes like prioritize solubility for drug synthesis, while nitrobenzyl groups may enhance bioactivity in agrochemicals .

Biological Activity

4-(phenylsulfonyl)-2-butanone O-(4-nitrobenzyl)oxime (CAS No. 306979-45-3) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves the reaction of 4-(phenylsulfonyl)-2-butanone with 4-nitrobenzyl hydroxylamine. This reaction is conducted under basic conditions, often using sodium hydroxide or potassium carbonate, and may require heating to facilitate the formation of the oxime.

The biological activity of this compound can be attributed to its structural components, particularly the oxime and nitro groups. The oxime group can form stable complexes with metal ions, potentially inhibiting metalloenzymes. Furthermore, the nitro group can undergo reduction to generate reactive intermediates that interact with various biological molecules, leading to significant biochemical effects.

Inhibitory Potency

Research has shown that related compounds exhibit varying degrees of inhibitory potency against enzymes. For instance, some aryl-substituted analogs have demonstrated poor to moderate inhibitory effects (4-73%) towards rat liver microsomal enzymes compared to established inhibitors like ketoconazole (80%) . This suggests that while this compound may possess some inhibitory properties, its efficacy could vary based on specific structural modifications.

Enzyme Inhibition Studies

A study focusing on the structural analogs of this compound revealed that certain derivatives exhibited enhanced inhibitory activity against specific enzymes. For example, modifications leading to the formation of 3-(4-nitrophenyl)-1-aryl-1,4-butanediols significantly increased potency (29-78%) compared to their precursor compounds .

Photoinduced Reactions

Recent research has demonstrated the utility of o-nitrobenzyl oxime ethers in photoinduced cyclization reactions. These reactions have shown promise in synthesizing bioactive compounds under near-visible light conditions, indicating potential applications for this compound in developing novel therapeutic agents .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
4-(chlorophenyl)-2-butanone O-(4-nitrobenzyl)oximeStructureModerate enzyme inhibition
4-(methylsulfonyl)-2-butanone O-(4-nitrobenzyl)oximeStructureVariable potency
4-(phenylsulfonyl)-2-butanone O-(4-methoxybenzyl)oximeStructureEnhanced activity observed

Q & A

Q. What synthetic routes are reported for 4-(phenylsulfonyl)-2-butanone O-(4-nitrobenzyl)oxime, and how do reaction conditions influence yield?

The synthesis typically involves ketoxime formation via condensation of 4-(phenylsulfonyl)-2-butanone with O-(4-nitrobenzyl)hydroxylamine. Key variables include solvent choice (e.g., ethanol or THF), temperature (60–80°C), and acid/base catalysis. For example, oxime formation under acidic conditions (HCl) may improve reaction rates but requires careful pH control to avoid side reactions like hydrolysis of the sulfonyl group . Yields are often moderate (40–60%), necessitating purification via column chromatography using ethyl acetate/hexane gradients.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR confirm the oxime (N–OH) proton at δ 8–10 ppm and the nitrobenzyl aromatic protons (δ 7.5–8.5 ppm). The sulfonyl group’s deshielding effect is evident in adjacent CH2_2 groups .
  • IR : Stretching frequencies for C=N (1600–1650 cm1^{-1}) and S=O (1150–1350 cm1^{-1}) validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 375.1) and fragmentation patterns .

Q. What stability considerations are essential during storage and handling?

The compound is sensitive to light and moisture due to the nitrobenzyl group’s propensity for photodegradation and the sulfonyl group’s hygroscopicity. Store under inert gas (argon) at –20°C in amber vials. Stability tests under accelerated conditions (40°C/75% RH for 14 days) show <5% degradation when properly sealed .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the oxime and sulfonyl moieties in catalytic systems?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model the electron-withdrawing effects of the sulfonyl group, which lowers the LUMO energy of the oxime, enhancing its electrophilicity in nucleophilic additions. MD simulations further reveal steric hindrance from the nitrobenzyl group, influencing regioselectivity in cross-coupling reactions .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in antimicrobial assays (e.g., MIC values ranging from 8–64 µg/mL) may arise from variations in bacterial strains or assay protocols. Standardize testing using CLSI guidelines and include positive controls (e.g., ciprofloxacin). Synergy studies with β-lactamase inhibitors can clarify mechanisms of resistance .

Q. How does the nitrobenzyl group influence metabolic stability in pharmacokinetic studies?

In vitro liver microsome assays (human/rat) show rapid nitro-reduction (t1/2_{1/2} < 30 min) forming an amine intermediate, which may contribute to toxicity. Blocking this pathway via deuteration at the benzyl position extends t1/2_{1/2} to >2 hours, as confirmed by LC-MS metabolite profiling .

Q. What advanced applications exist in materials science for this compound?

The sulfonyl-oxime moiety acts as a photoacid generator (PAG) in photolithography. Upon UV exposure (254 nm), it releases sulfonic acid, catalyzing polymer cross-linking. Optimization of quantum yield (Φ ≈ 0.3–0.4) requires substituent tuning on the phenyl ring .

Methodological Notes

  • Contradiction Management : Cross-validate spectral data with computational predictions (e.g., ChemDraw NMR simulations) to address structural misassignments .
  • Safety Protocols : Use explosion-proof refrigerators for storage, and conduct toxicity screenings (Ames test) prior to biological assays due to potential mutagenicity of nitro groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.